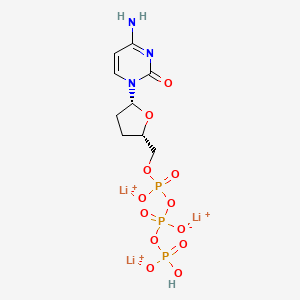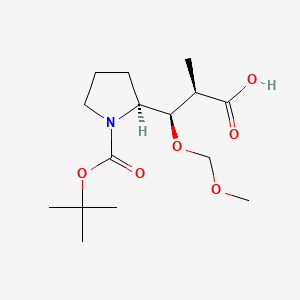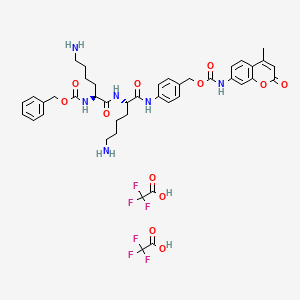
Cbz-Lys-Lys-PABA-AMC (diTFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-Lys-Lys-PABA-AMC (diTFA) is a fluorogenic peptide, which means it exhibits fluorescence when exposed to light. This compound is often used in biochemical assays and research due to its ability to act as a substrate for various enzymes, particularly proteases. The compound’s full chemical name is Carbobenzyloxy-Lysine-Lysine-Para-Aminobenzoic Acid-7-Amino-4-Methylcoumarin (diTFA).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Lys-Lys-PABA-AMC (diTFA) involves multiple steps, starting with the protection of lysine residues using the carbobenzyloxy (Cbz) group. The synthesis typically follows these steps:
Protection of Lysine Residues: The lysine residues are protected using the carbobenzyloxy group to prevent unwanted reactions during the synthesis.
Coupling Reactions: The protected lysine residues are then coupled with para-aminobenzoic acid (PABA) and 7-amino-4-methylcoumarin (AMC) using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Cbz-Lys-Lys-PABA-AMC (diTFA) follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the coupling reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Cbz-Lys-Lys-PABA-AMC (diTFA) undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, leading to the release of fluorescent AMC.
Deprotection: The Cbz protecting groups can be removed under acidic conditions.
Common Reagents and Conditions
Proteases: Enzymes such as trypsin and chymotrypsin are commonly used to hydrolyze the peptide bonds in Cbz-Lys-Lys-PABA-AMC (diTFA).
Trifluoroacetic Acid (TFA): Used for the deprotection of Cbz groups.
Major Products Formed
7-Amino-4-Methylcoumarin (AMC): A fluorescent product released upon hydrolysis by proteases.
Deprotected Peptides: Formed after the removal of Cbz groups.
科学研究应用
Cbz-Lys-Lys-PABA-AMC (diTFA) has a wide range of applications in scientific research:
Biochemical Assays: Used as a substrate in enzyme assays to study protease activity.
Drug Discovery: Employed in high-throughput screening to identify potential protease inhibitors.
Medical Research: Utilized in the study of diseases involving protease activity, such as cancer and neurodegenerative disorders.
Industrial Applications: Applied in the development of diagnostic kits and research tools.
作用机制
Cbz-Lys-Lys-PABA-AMC (diTFA) acts as a substrate for proteases. When the peptide bonds are hydrolyzed by proteases, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. This fluorescence can be measured to quantify protease activity. The molecular targets are the active sites of proteases, and the pathway involves the cleavage of peptide bonds.
相似化合物的比较
Similar Compounds
Cbz-Lys-PABA-AMC (diTFA): Similar structure but with one less lysine residue.
Cbz-Arg-Arg-PABA-AMC (diTFA): Contains arginine residues instead of lysine.
Cbz-Gly-Gly-PABA-AMC (diTFA): Contains glycine residues instead of lysine.
Uniqueness
Cbz-Lys-Lys-PABA-AMC (diTFA) is unique due to its specific sequence of lysine residues, which makes it a suitable substrate for certain proteases. Its fluorogenic properties also make it highly valuable in biochemical assays and research.
属性
分子式 |
C42H48F6N6O12 |
|---|---|
分子量 |
942.9 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[4-[(4-methyl-2-oxochromen-7-yl)carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H46N6O8.2C2HF3O2/c1-25-21-34(45)52-33-22-29(17-18-30(25)33)42-37(48)50-24-27-13-15-28(16-14-27)41-35(46)31(11-5-7-19-39)43-36(47)32(12-6-8-20-40)44-38(49)51-23-26-9-3-2-4-10-26;2*3-2(4,5)1(6)7/h2-4,9-10,13-18,21-22,31-32H,5-8,11-12,19-20,23-24,39-40H2,1H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49);2*(H,6,7)/t31-,32-;;/m0../s1 |
InChI 键 |
UCKAYAHFAXHNQG-PZCBAQPOSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


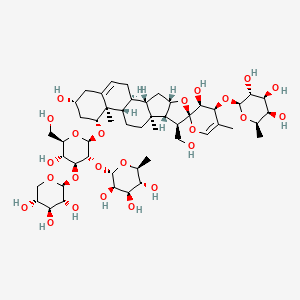
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)

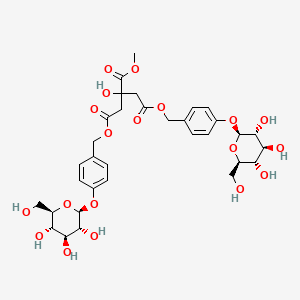
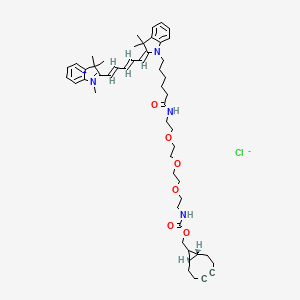

![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
